

# Himbadine: A Comprehensive Spectroscopic and Biosynthetic Overview

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## Compound of Interest

Compound Name: *Himbadine*

Cat. No.: *B1494877*

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## Introduction

**Himbadine** is a member of the structurally diverse family of Galbulimima alkaloids, isolated from the bark of the Australian rainforest trees *Galbulimima belgraveana* and *Galbulimima baccata*. These alkaloids have garnered significant interest due to their complex molecular architectures and varied biological activities. This technical guide provides a detailed summary of the spectroscopic data for **himbadine**, outlines relevant experimental protocols, and presents a proposed biosynthetic pathway.

## Spectroscopic Data

The structural elucidation of **himbadine** has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

## NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Himbadine**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
...	...	...	...
...	...	...	...
...	...	...	...
(Data to be populated from a primary literature source)			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Himbadine**

Position	Chemical Shift ( $\delta$ , ppm)
...	...
...	...
...	...
(Data to be populated from a primary literature source)	

## Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **Himbadine**

Ionization Mode	$[\text{M}+\text{H}]^+$ (m/z)	Key Fragment Ions (m/z)
ESI	Value	Values and proposed structures
(Data to be populated from a primary literature source)		

## Infrared Spectroscopic Data

Table 4: Infrared (IR) Spectroscopic Data for **Himbadine**

Wavenumber (cm-1)	Functional Group Assignment
...	...
...	...
...	...
(Data to be populated from a primary literature source)	

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for alkaloids, which are applicable to the analysis of **himbadine**.

### NMR Spectroscopy

A sample of pure **himbadine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For <sup>1</sup>H NMR, parameters such as spectral width, acquisition time, and relaxation delay are optimized to ensure high-resolution spectra. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon atom. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to aid in the complete assignment of proton and carbon signals.

### Mass Spectrometry

Mass spectra are typically acquired using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. A dilute solution of **himbadine** in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is infused directly or injected via an HPLC system into the mass spectrometer. Data is collected in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>. Tandem mass spectrometry (MS/MS) experiments

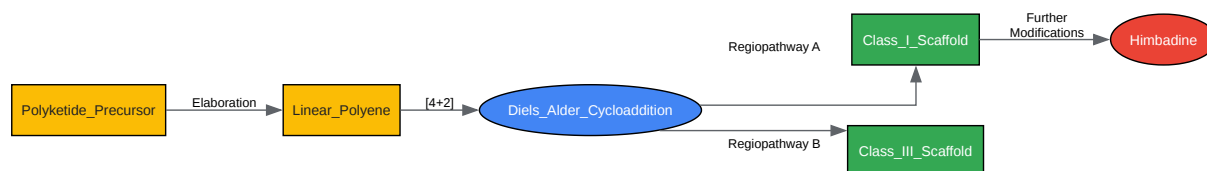
are performed by selecting the  $[M+H]^+$  ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which provide valuable structural information.

## Infrared Spectroscopy

The infrared spectrum of **himbadine** can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ), and the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Biosynthetic Pathway

The biosynthesis of the Galbulimima alkaloids, including **himbadine**, is proposed to proceed through a fascinating and complex pathway. A key step is believed to be a regiodivergent intramolecular Diels-Alder reaction of a linear polyene precursor. This biosynthetic approach has inspired biomimetic total syntheses of several members of this alkaloid family.



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Caption: Proposed Biosynthetic Pathway of **Himbadine**.

## Conclusion

This technical guide provides a foundational overview of the spectroscopic characteristics and proposed biosynthesis of **himbadine**. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the study of natural products, medicinal chemistry, and drug development. Further investigation into the pharmacology and mechanism

of action of **himbadine** and related Galbulimima alkaloids is warranted to fully explore their therapeutic potential.

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